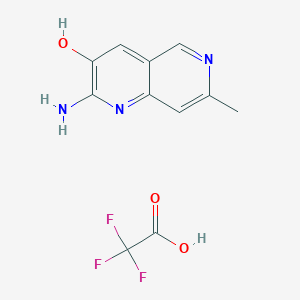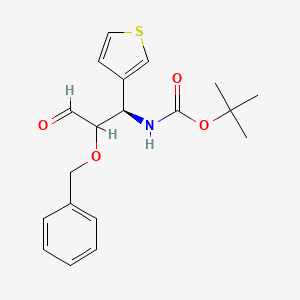
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, a thiophene ring, and a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form a Boc-protected amine.
Formation of the benzyloxy intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the thiophene intermediate: The thiophene ring is introduced via a coupling reaction.
Formation of the final product: The protected intermediates are coupled together, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(phenyl)propyl)carbamate
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(furan-3-yl)propyl)carbamate
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(pyridine-3-yl)propyl)carbamate
Uniqueness
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different aromatic rings, such as phenyl, furan, or pyridine.
Properties
Molecular Formula |
C19H23NO4S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-3-oxo-2-phenylmethoxy-1-thiophen-3-ylpropyl]carbamate |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)24-18(22)20-17(15-9-10-25-13-15)16(11-21)23-12-14-7-5-4-6-8-14/h4-11,13,16-17H,12H2,1-3H3,(H,20,22)/t16?,17-/m1/s1 |
InChI Key |
LOHAOSNYFUMFSS-ZYMOGRSISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(C=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


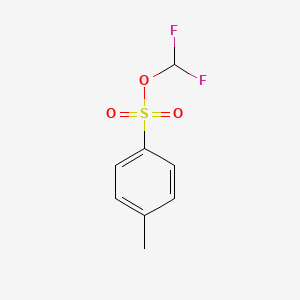
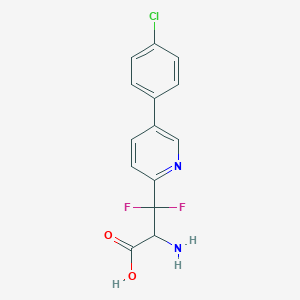
![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)

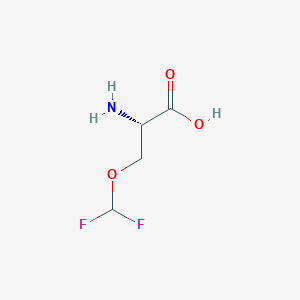
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
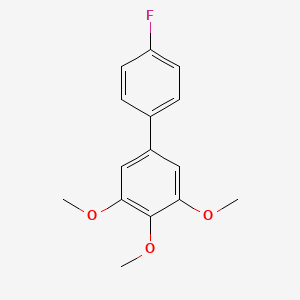
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
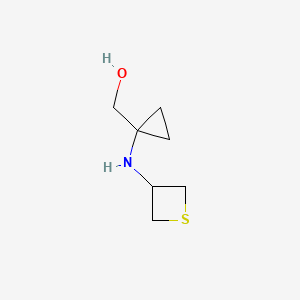
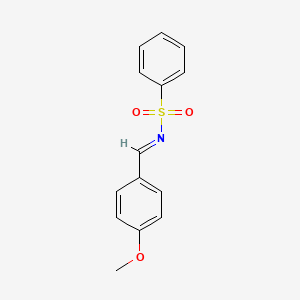
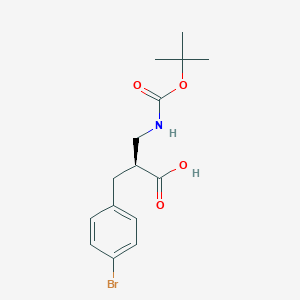
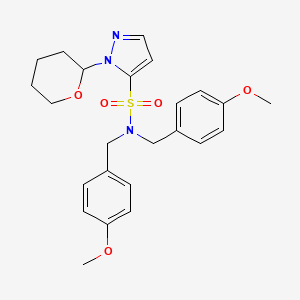
![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)
